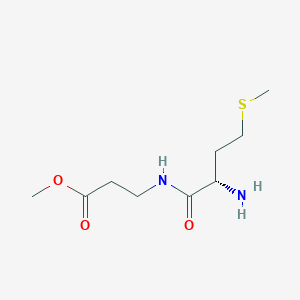
Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and a propanoate ester. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
Applications De Recherche Scientifique
Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with enzymes and proteins.
Medicine: It has potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The methylthio group can engage in hydrophobic interactions, affecting the compound’s binding affinity. These interactions influence various biochemical pathways, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid: Shares similar structural features but differs in its functional groups.
Methyl 2-amino-4-thiazoleacetate: Another compound with an amino group and a thioether linkage, used in similar research applications.
Uniqueness
Methyl (S)-3-(2-amino-4-(methylthio)butanamido)propanoate stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly useful in synthesizing complex molecules and studying biochemical interactions .
Propriétés
Formule moléculaire |
C9H18N2O3S |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
methyl 3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C9H18N2O3S/c1-14-8(12)3-5-11-9(13)7(10)4-6-15-2/h7H,3-6,10H2,1-2H3,(H,11,13)/t7-/m0/s1 |
Clé InChI |
VYBSLQPUURJLCQ-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)CCNC(=O)[C@H](CCSC)N |
SMILES canonique |
COC(=O)CCNC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


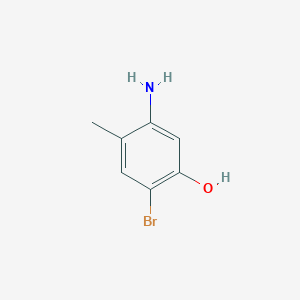
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
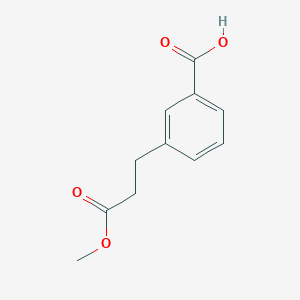

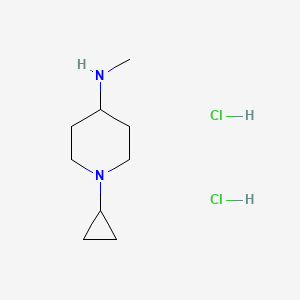
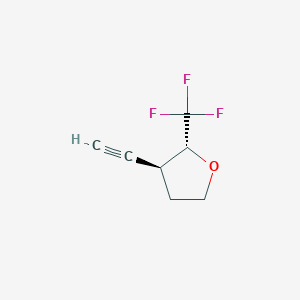
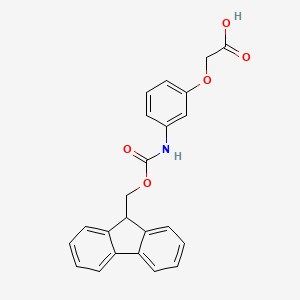

![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)

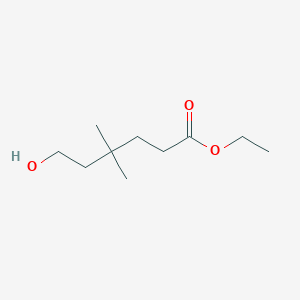
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
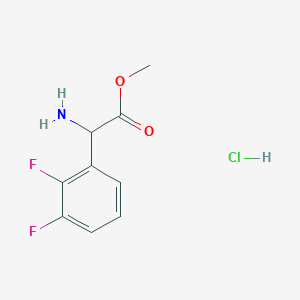
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
